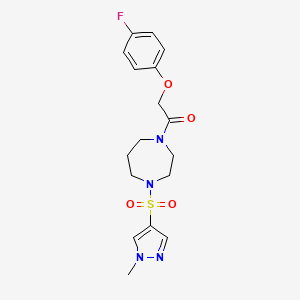
2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a combination of fluorophenoxy and pyrazolylsulfonyl groups attached to a diazepane ring, resulting in a complex yet intriguing molecular configuration.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multi-step synthesis
Step 1: : Formation of the diazepane ring via condensation of appropriate amine precursors.
Step 2: : Introduction of the 4-fluorophenoxy group using a nucleophilic substitution reaction with a fluorinated phenol derivative.
Step 3: : Attachment of the 1-methyl-1H-pyrazol-4-ylsulfonyl group through sulfonylation reactions.
Industrial Production Methods
In an industrial context, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvent choices are optimized to minimize side reactions and improve overall efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Potential oxidation at the sulfur atom in the pyrazolylsulfonyl group.
Reduction: : Reduction of the carbonyl group in the ethanone moiety.
Substitution: : Nucleophilic substitution reactions on the fluorophenoxy ring.
Common Reagents and Conditions
Oxidation: : Typically uses reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: : Halogenated solvents like dichloromethane (DCM) and reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Conversion to alcohol or alkane derivatives.
Substitution: : Modified phenoxy derivatives with varied substituents.
科学的研究の応用
2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone has diverse applications across several research fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potential use as a ligand in receptor studies due to its unique binding affinities.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of specialty chemicals and materials with specific functional properties.
作用機序
Molecular Targets and Pathways
The compound exerts its effects through several mechanisms:
Binding to Specific Receptors: : The fluorophenoxy and pyrazolylsulfonyl groups enhance receptor binding affinity.
Pathway Inhibition: : It may inhibit specific enzymatic pathways critical in disease progression, such as kinases involved in cell signaling.
類似化合物との比較
Comparison
Compared to other similar compounds, 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone stands out due to the specific combination of fluorophenoxy and pyrazolylsulfonyl groups, which impart unique chemical reactivity and biological activity.
List of Similar Compounds
2-(4-fluorophenoxy)-1-(4-(sulfonyl)-1,4-diazepan-1-yl)ethanone
2-(phenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
2-(4-fluorophenoxy)-1-(4-((1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-20-12-16(11-19-20)27(24,25)22-8-2-7-21(9-10-22)17(23)13-26-15-5-3-14(18)4-6-15/h3-6,11-12H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDOOCAJPEXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
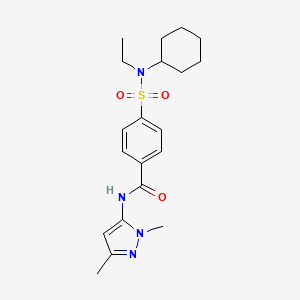
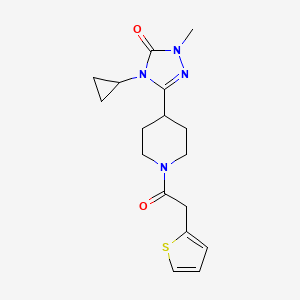
![[4-Chloro-2-(difluoromethyl)phenyl]methanol](/img/structure/B2625623.png)
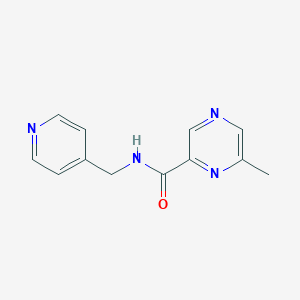
![2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2625626.png)
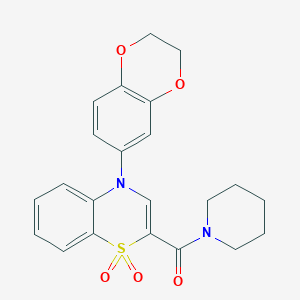
![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)

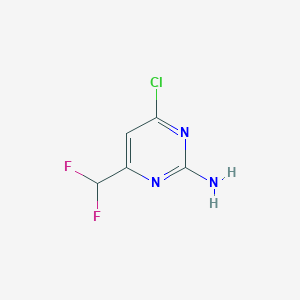

![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)
![6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2625640.png)
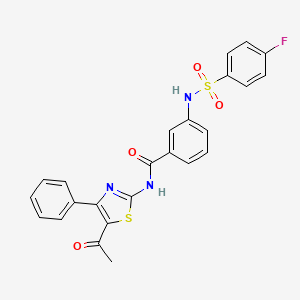
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)
